

4-Fluorobenzenesulfonamide CAS 402-46-0 characterization data

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Compound of Interest

Compound Name: 4-Fluorobenzenesulfonamide

Cat. No.: B1215347

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An In-depth Technical Guide on **4-Fluorobenzenesulfonamide** (CAS 402-46-0)

Introduction

4-Fluorobenzenesulfonamide (FBSA) is a fluorinated aromatic sulfonamide with the CAS number 402-46-0. It serves as a crucial building block and intermediate in the fields of medicinal chemistry, drug discovery, and materials science.[1][2] The presence of a fluorine atom on the benzene ring enhances its chemical properties, such as reactivity and solubility, making it a valuable precursor for the synthesis of various biologically active molecules, including antibacterial agents, antitumor drugs, and bioimaging fluorophores.[1][2] This document provides a comprehensive overview of its characterization data, experimental protocols for analysis, and relevant chemical and biological pathways.

Physicochemical Properties

FBSA is typically a white to off-white crystalline powder.[1][3] Its core physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ FNO ₂ S	[1][4][5]
Molecular Weight	175.18 g/mol	[1][4][5]
Melting Point	124-129 °C	[1][2][4][6]
Boiling Point	307.9 ± 44.0 °C (Predicted)	[3][4]
Density	1.428 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	10.00 ± 0.10 (Predicted)	[4]
Appearance	White to almost white powder/crystal	[1][3]
Solubility	Soluble in water.	[3][4][7]
InChI Key	LFLSATHZMYYIAQ-UHFFFAOYSA-N	[6][7]
SMILES	C1=CC(=CC=C1F)S(=O)(=O)N	[3][7]

Spectral Characterization Data

Spectroscopic analysis is essential for confirming the structure and purity of **4-Fluorobenzenesulfonamide**.

Technique	Observed Peaks / Data	Reference(s)
^1H NMR	Spectra available. The aromatic protons typically appear as multiplets in the aromatic region of the spectrum. The amine (NH_2) protons also produce a characteristic signal.	[8][9]
^{13}C NMR	Spectra available.	[9]
^{15}N NMR	Spectra available. Studies show that the sulfonamide nitrogen exists as an anion when bound to the active site of enzymes like carbonic anhydrase.	[3][9]
Infrared (IR) Spectroscopy	N-H asymmetric and symmetric stretching: $3390\text{--}3323\text{ cm}^{-1}$ and $3279\text{--}3229\text{ cm}^{-1}$, respectively. S=O (SO_2) asymmetric and symmetric stretching: $1344\text{--}1317\text{ cm}^{-1}$ and $1187\text{--}1147\text{ cm}^{-1}$, respectively. S-N stretching: $924\text{--}906\text{ cm}^{-1}$. The NIST WebBook references an evaluated spectrum for p-fluorobenzenesulfonamide.	[10][11]
Mass Spectrometry	Exact Mass: 175.01032777 Da.	[8]

Experimental Protocols

Detailed methodologies for the characterization of **4-Fluorobenzenesulfonamide** are provided below.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

- Apparatus: Capillary tube melting point apparatus.
- Procedure:
 - A small amount of finely powdered, dry **4-Fluorobenzenesulfonamide** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a rate of 10-15 °C per minute initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point (approx. 124 °C).
 - The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure substance, this range should be narrow (0.5-1 °C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For a solid sample like FBSA, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically used.

- Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.
- Procedure (ATR Method):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Record a background spectrum of the empty ATR stage.
 - Place a small amount of the FBSA powder directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} .
- Analyze the resulting spectrum for characteristic absorption bands corresponding to the N-H, S=O, S-N, and aromatic C-H/C-F bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

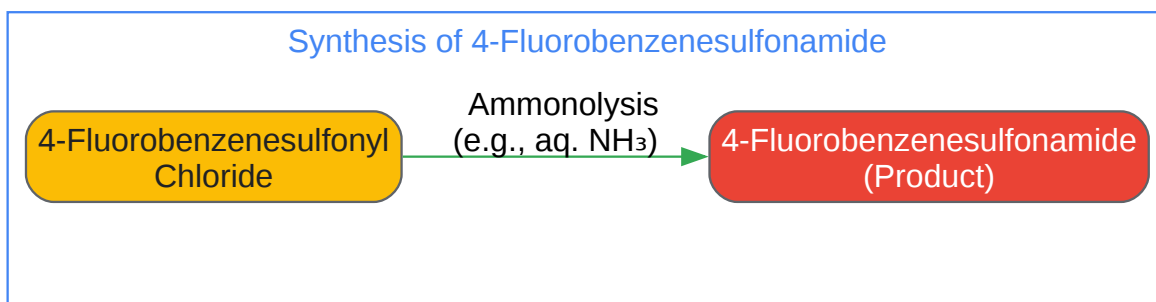
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- Apparatus: NMR Spectrometer (e.g., 400 MHz or higher).
- Procedure (^1H NMR):
 - Accurately weigh approximately 5-10 mg of **4-Fluorobenzenesulfonamide** and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone- d_6 or CDCl_3) in an NMR tube.^[9]
 - Ensure the sample is fully dissolved; vortex the tube if necessary.
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons. Analyze chemical shifts and coupling constants to confirm the structure.

Visualizations: Workflows and Pathways

Synthetic Pathway

4-Fluorobenzenesulfonamide is commonly synthesized via the ammonolysis of 4-fluorobenzenesulfonyl chloride. This reaction involves the nucleophilic substitution of the chloride by an ammonia source.

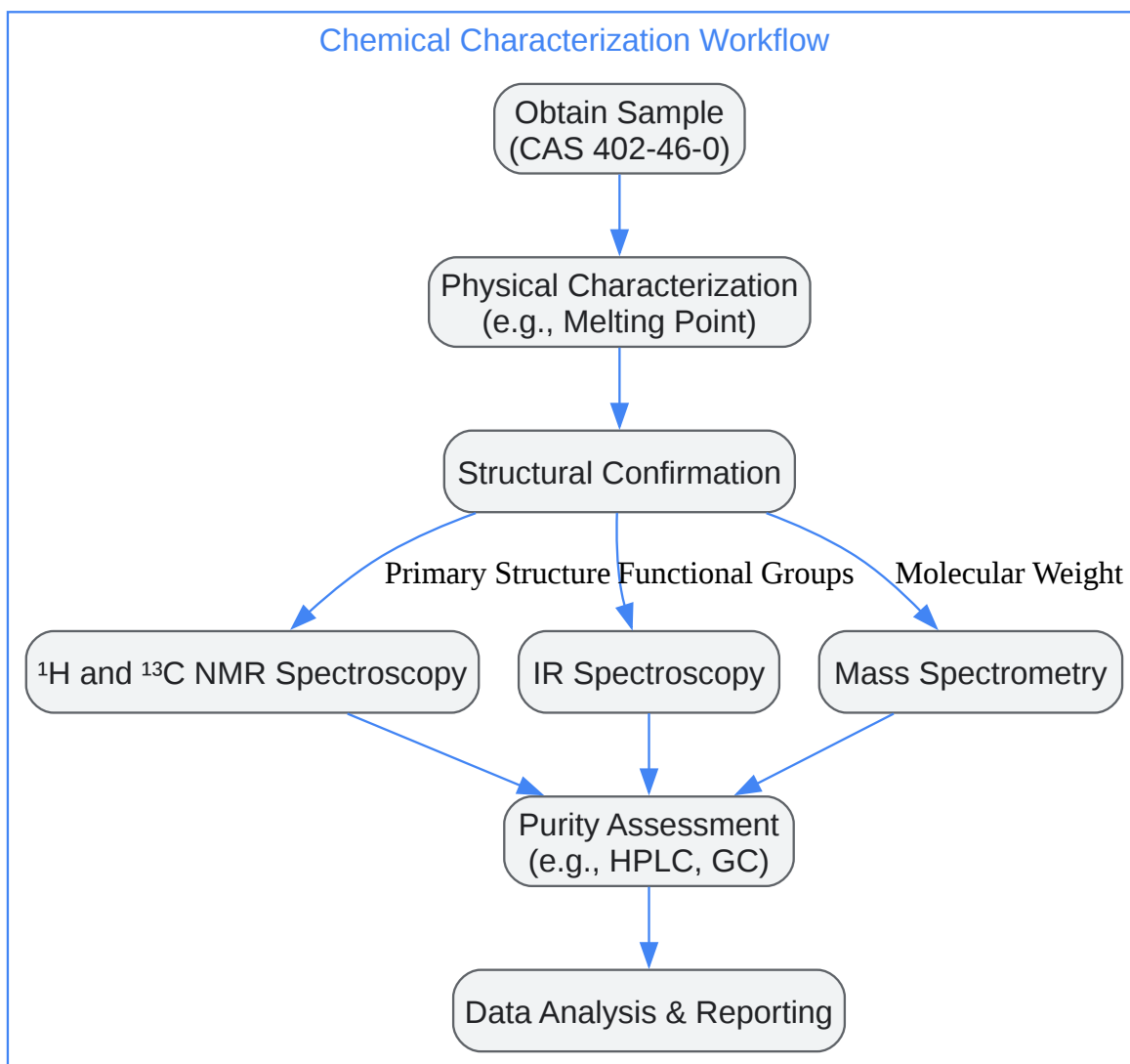


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Caption: Proposed synthesis of **4-Fluorobenzenesulfonamide**.

Standard Characterization Workflow

A logical workflow is followed to ensure the identity and purity of a synthesized or procured chemical sample like FBSA.

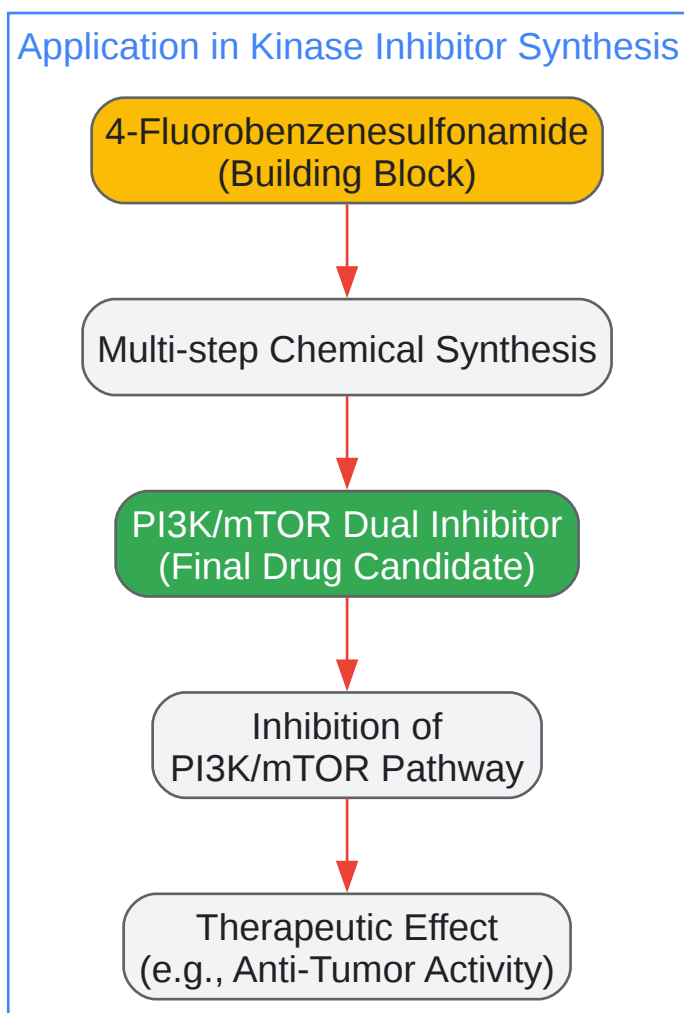


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Caption: Standard workflow for chemical characterization.

Role in Drug Development

FBSA is a key building block for synthesizing targeted therapeutic agents, such as PI3K/mTOR dual inhibitors, which are investigated for anticancer properties.[2]



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Caption: Role of FBSA as a precursor in drug development.

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